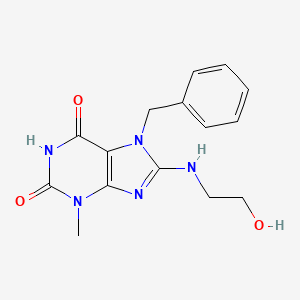
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione, also known as BHED, is a potent and selective inhibitor of mitochondrial calcium uptake. It was first synthesized in 2010 by a research team led by Dr. Gyorgy Hajnoczky at Thomas Jefferson University in Philadelphia. Since then, BHED has been extensively studied for its potential applications in various scientific fields, including cell biology, neurology, and cardiology.
Wirkmechanismus
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is a potent and selective inhibitor of mitochondrial calcium uptake. It works by binding to the mitochondrial calcium uniporter (MCU), a protein complex that regulates the uptake of calcium into the mitochondria. By inhibiting the MCU, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione reduces the amount of calcium that enters the mitochondria, which in turn affects cellular signaling and metabolism.
Biochemical and Physiological Effects:
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. In cell culture studies, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to inhibit mitochondrial calcium uptake and reduce cellular ATP levels. In animal studies, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to protect against mitochondrial dysfunction and oxidative stress in the brain and heart. 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has also been shown to improve cardiac function and reduce infarct size in animal models of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its potency and selectivity for the MCU. This allows researchers to study the specific role of mitochondrial calcium uptake in cellular signaling and metabolism. However, one limitation of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione. One area of interest is the development of more potent and selective inhibitors of the MCU. Another area of interest is the investigation of the role of mitochondrial calcium uptake in cancer and other diseases. Additionally, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has potential applications in drug discovery and development, as it can be used to screen for compounds that modulate mitochondrial calcium uptake.
Synthesemethoden
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is synthesized from commercially available starting materials using a multi-step reaction sequence. The synthesis involves the protection of the purine ring, followed by the selective alkylation of the nitrogen at position 8. The resulting intermediate is then deprotected and coupled with benzyl bromide to form the final product. The overall yield of the synthesis is around 15%.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In cell biology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to study the role of mitochondrial calcium uptake in cellular signaling and metabolism. In neurology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to investigate the role of mitochondrial calcium uptake in neuronal function and neurodegenerative diseases. In cardiology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to study the role of mitochondrial calcium uptake in cardiac function and heart disease.
Eigenschaften
IUPAC Name |
7-benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)20(14(17-12)16-7-8-21)9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLOXBXSDTFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2621697.png)
![Methyl 2-amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2621698.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine](/img/structure/B2621702.png)
![Tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2621703.png)



![N-(4-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2621710.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2621713.png)
![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2621714.png)

![4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2621716.png)
